molecular formula C11H16N2O4S B3231342 Pidotimod Impurity Eeter CAS No. 131805-70-4

Pidotimod Impurity Eeter

Cat. No.: B3231342
CAS No.: 131805-70-4
M. Wt: 272.32 g/mol
InChI Key: HGMOYCRECBXXPV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pidotimod Impurity Eeter typically involves the reaction of L-thioproline ethyl ester hydrochloride with L-pyroglutamic acid. The process begins with the addition of L-thioproline ethyl ester hydrochloride and dichloromethane into a reaction vessel, followed by the addition of sodium hydroxide solution to maintain a specific pH. The mixture is then subjected to phase separation and washing steps. The organic phase is dried, and L-pyroglutamic acid is added. The reaction proceeds with the addition of a mixed solution of DCC (dicyclohexylcarbodiimide) and dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. High-pressure liquid chromatography is often used to analyze and control the quality of the produced impurity .

Chemical Reactions Analysis

Hydrolysis Reactions

Primary Reaction Pathway
The methyl ester group (-COOCH₃) undergoes hydrolysis under acidic or alkaline conditions:
PME+H2OH+ or OHPidotimod+CH3OH\text{PME}+\text{H}_2\text{O}\xrightarrow{\text{H}^+\text{ or }\text{OH}^-}\text{Pidotimod}+\text{CH}_3\text{OH}

  • Acidic Hydrolysis : Protonation of the ester carbonyl oxygen facilitates nucleophilic attack by water, yielding Pidotimod .

  • Alkaline Hydrolysis : Base-mediated deprotonation generates a tetrahedral intermediate, leading to saponification .

Kinetic Data (Hypothetical)

ConditionRate Constant (k)Half-life (t₁/₂)
0.1 M HCl, 25°C1.2 × 10⁻⁴ s⁻¹96 min
0.1 M NaOH, 25°C3.8 × 10⁻⁴ s⁻¹30 min

Transesterification

PME participates in alcohol-exchange reactions with higher alcohols (e.g., ethanol):
PME+CH3CH2OHPidotimod Ethyl Ester+CH3OH\text{PME}+\text{CH}_3\text{CH}_2\text{OH}\rightleftharpoons \text{Pidotimod Ethyl Ester}+\text{CH}_3\text{OH}

  • Catalyzed by acids (e.g., H₂SO₄) or bases (e.g., NaOCH₃) .

  • Equilibrium favors ethyl ester formation due to ethanol’s higher nucleophilicity.

Reactivity of the Thiazolidine Ring

The sulfur-containing thiazolidine moiety exhibits unique reactivity:

Oxidation

  • Peracid-Mediated Oxidation : Forms sulfoxide or sulfone derivatives depending on reaction conditions .

  • Electrophilic Attack : Reacts with halogens (e.g., Cl₂) to form sulfonium intermediates.

Ring-Opening Reactions

  • Acid-Catalyzed Hydrolysis : Cleavage of the thiazolidine ring generates mercapto and amine intermediates .

Pyrrolidone Ring Stability

The 5-membered lactam (pyrrolidone) ring resists hydrolysis under mild conditions but reacts under extremes:

Strong Acid/Base Conditions

  • Ring-opening via nucleophilic attack at the carbonyl carbon, forming a linear dipeptide derivative .

Thermal Degradation Pathways

Thermogravimetric analysis (TGA) predicts decomposition above 200°C, involving:

  • Ester group decarboxylation.

  • Thiazolidine ring fragmentation.

  • Pyrrolidone ring aromatization.

Comparative Reactivity Table

Functional GroupReaction TypeConditionsProduct
Methyl EsterHydrolysisH₂O/H⁺ or OH⁻Pidotimod
Thiazolidine RingOxidationmCPBA, 0°CSulfoxide/Sulfone
Pyrrolidone RingRing-Opening6M HCl, refluxLinear dipeptide derivative
Amide BondHydrolysis6M NaOH, 100°CFree amino acids

Analytical Characterization of Reaction Products

Key methods for monitoring PME reactions include:

  • HPLC-MS : Identifies hydrolysis products via molecular ion peaks .

  • FT-IR : Tracks ester C=O (1740 cm⁻¹) disappearance and acid C=O (1700 cm⁻¹) formation .

  • NMR : 1H^1\text{H}-NMR shows methyl ester singlet (δ 3.7 ppm) and thiazolidine protons (δ 4.1–4.3 ppm) .

Scientific Research Applications

Pidotimod Impurity Eeter has several scientific research applications:

Mechanism of Action

The mechanism of action of Pidotimod Impurity Eeter involves its interaction with various molecular targets and pathways. It is known to inhibit tumor necrosis factor α (TNF-α) induced increases in extracellular signal-related kinase (ERK) phosphorylation. Additionally, it increases nuclear factor κB (NFκB) expression and translocation to the nucleus. These modulatory effects on ERK and NFκB signaling are thought to enhance the immune response by increasing toll-like receptor expression and promoting the maturation of dendritic cells .

Comparison with Similar Compounds

Comparison with Similar Immunomodulatory Compounds

Pidotimod vs. Placebo

Multiple randomized controlled trials (RCTs) and meta-analyses highlight Pidotimod’s superiority over placebo:

Parameter Pidotimod vs. Placebo Source
Reduction in RTI Recurrence Odds Ratio (OR): 0.20 (95% CI 0.12–0.33; p < 0.00001)
Antibiotic Use Reduction Mean Difference (MD): -2.65 days (95% CI -3.68 to -1.62; p < 0.00001)
Symptom-Free Days 69 vs. 44 days (p = 0.003)
Immune Markers Increased CD4+ counts, CD25+ cells, and lymphocyte proliferation

Pidotimod also reduces school absenteeism (MD: -2.99 days; p < 0.00001) and hospitalization rates by 86% .

Pidotimod vs. Conventional Therapies

Compared to standard care (e.g., antibiotics alone), Pidotimod shows:

Parameter Pidotimod vs. Conventional Therapy Source
RTI Recurrence Rate Relative Risk (RR): 1.59 (95% CI 1.45–1.74; p < 0.00001)
Fever Duration MD: -1.68 days (95% CI -2.12 to -1.24; p < 0.00001)
Antibiotic Use RR: 0.41 (95% CI 0.32–0.1; p < 0.00001)
Cost-Effectiveness Reduces treatment costs by 47% and hospitalizations by 86%

Pidotimod vs. Other Immunostimulants

  • Imiquimod : Used topically for viral infections, imiquimod induces local inflammation, unlike Pidotimod’s systemic immune enhancement. Both have good safety profiles, but Pidotimod lacks imiquimod’s common adverse effects (e.g., erythema) .
  • Bestatin and Tuftsin : In murine models, Pidotimod showed superior protection against bacterial infections compared to these peptides, with additive effects when combined with β-lactam antibiotics .
  • Red Ginseng Acidic Polysaccharide (RGAP): Synergistic effects with Pidotimod enhance NK cell activity, IL-12, and interferon-γ levels in immunocompromised models .

Combination Therapies

  • Probiotics : Pidotimod combined with bifidobacteria increased symptom-free days (65 vs. 44; p = 0.02) and reduced rhinitis symptoms (15% vs. 37%; p = 0.004) .
  • Vaccines : Adjuvant use with UV-attenuated Toxoplasma gondii improved survival rates and reduced parasite burden in mice .

Mechanisms of Action

Pidotimod’s immunomodulatory effects include:

  • Innate Immunity : Activates PI3K/Akt and NLRP12 pathways, enhancing DC maturation and antimicrobial responses .
  • Adaptive Immunity : Boosts Th1 differentiation and T-cell proliferation .
  • Anti-Inflammatory Effects : Suppresses ERK1/2 phosphorylation and NF-κB translocation in airway cells .

Biological Activity

Pidotimod is a synthetic dipeptide recognized for its immunomodulatory properties, primarily enhancing both innate and adaptive immune responses. The compound, developed in the 1980s, has been employed clinically since 1993 and is notable for its oral bioavailability and safety profile. Pidotimod Impurity Eeter, a byproduct of pidotimod synthesis, raises questions about its biological activity and potential effects on immune modulation.

  • Molecular Formula : C9H12N2O4S
  • Molecular Weight : 244.268 g/mol
  • CAS Number : 131805-70-4
  • Melting Point : 194-198ºC (dec.)
  • Density : 1.5 ± 0.1 g/cm³

Pidotimod and its impurities, including Eeter, exert their effects primarily through the following mechanisms:

  • Immune Cell Modulation :
    • Enhances the activity of macrophages and neutrophils.
    • Promotes phagocytosis and the production of pro-inflammatory cytokines.
    • Increases natural killer (NK) cell activity.
  • Dendritic Cell Activation :
    • Induces maturation of dendritic cells.
    • Upregulates co-stimulatory molecules (HLA-DR, CD83, CD86).
  • T-cell Differentiation :
    • Stimulates differentiation towards Th1 type cells.
    • Enhances lymphocyte proliferation in response to mitogens.
  • Salivary Immunoglobulin Production :
    • Increases levels of salivary IgA, which plays a critical role in mucosal immunity.

Table 1: Comparison of Biological Activities

Activity TypePidotimodThis compound
Immune Cell ActivationSignificantPotentially Reduced
Dendritic Cell MaturationHighUnknown
T-cell DifferentiationPromotes Th1 ResponseUnknown
Salivary IgA ProductionIncreasesUnknown

Case Studies and Research Findings

Research indicates that pidotimod effectively reduces the incidence of recurrent respiratory infections (RRIs) in children by modulating immune responses. For example:

  • A clinical trial demonstrated that pidotimod treatment led to a significant decrease in RRI episodes compared to placebo groups, highlighting its role in enhancing immune function in vulnerable populations such as children with asthma or chronic respiratory conditions .
  • Another study explored the pharmacokinetics of pidotimod, revealing an oral bioavailability of approximately 43%-45%, with absorption significantly affected by food intake . This suggests that impurities like Eeter could further complicate absorption dynamics.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for the identification and quantification of Pidotimod impurities (e.g., Impurity B) in pharmaceutical formulations?

  • Methodological Answer : Use inductively coupled plasma mass spectrometry (ICP-MS) for elemental impurity profiling, as outlined in ICH Q3D guidelines . High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is critical for structural characterization, particularly for isomers and synthesis-related impurities (e.g., 5,11-bisthio derivatives). Validate methods per USP <233> to ensure sensitivity and specificity .

Q. How can researchers ensure that impurity profiles do not confound in vitro immunological assays for Pidotimod?

  • Methodological Answer : Implement strict quality control protocols during synthesis, including batch-specific impurity profiling via HPLC-MS. In immunological studies (e.g., dendritic cell maturation assays), include a negative control group treated with purified impurities to isolate their effects from the parent compound. Cross-validate results using orthogonal methods like ELISA (for cytokines) and flow cytometry (for surface markers) .

Q. What frameworks are suitable for designing impurity-related studies in preclinical models?

  • Methodological Answer : Apply the PICOT framework to structure research questions:

  • Population : Preclinical model (e.g., C57BL/6 mice or piglets).
  • Intervention : Pidotimod with defined impurity levels.
  • Comparison : Purified Pidotimod or placebo.
  • Outcome : Immune parameters (e.g., cytokine levels, mucosal barrier integrity).
  • Time : Study duration (e.g., 5–21 days).
    This ensures alignment between experimental design and regulatory requirements .

Advanced Research Questions

Q. What experimental approaches assess the impact of Pidotimod impurities on dendritic cell (DC) maturation and T-cell polarization?

  • Methodological Answer : Culture immature DCs with Pidotimod (± impurities) and quantify co-stimulatory markers (CD83, CD86) via flow cytometry . Measure cytokine secretion (e.g., TNF-α, MCP-1) using ELISA . Co-culture DCs with CD4+ T cells to evaluate Th1 polarization via IFN-γ production and proliferation assays. Use dose-response studies to establish impurity thresholds affecting DC functionality .

Q. How do Pidotimod impurities influence intestinal epithelial barrier function in animal models?

  • Methodological Answer : In piglet models, supplement diets with Pidotimod (± impurities) and analyze intestinal tight junction proteins (occludin, ZO-1) via Western blot . Assess microbiota α-diversity (Chao1, PD_whole_tree indices) using 16S rRNA sequencing. Correlate findings with serum cytokine levels (IL-6, TNF-α) to evaluate systemic immune modulation .

Q. What strategies mitigate the risk of impurities altering Pidotimod’s adjuvant properties in vaccine studies?

  • Methodological Answer : Conduct comparative studies using Pidotimod batches with varying impurity levels. Measure vaccine-specific IgG1/IgG3 ratios (complement activation) and IFN-γ secretion (T-cell response) . Apply kinetic modeling to assess impurity-driven deviations in dose-response curves. Include stability studies to monitor impurity accumulation under storage conditions .

Q. Methodological Considerations

  • Data Integrity : Incorporate attention-check questions and open-ended responses in surveys to detect fraudulent or inconsistent data .
  • Ethical Alignment : Justify impurity thresholds in animal studies through preliminary toxicity assays and align with ICH Q3D limits for heavy metals .

Properties

IUPAC Name

ethyl 3-(5-oxopyrrolidine-2-carbonyl)-1,3-thiazolidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-2-17-11(16)8-5-18-6-13(8)10(15)7-3-4-9(14)12-7/h7-8H,2-6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMOYCRECBXXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSCN1C(=O)C2CCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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